
6-(2,4-Difluorophenyl)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 6-(2,4-difluorofenil)picolinimidamida es un compuesto químico con la fórmula molecular C12H10ClF2N3 y un peso molecular de 269,68 g/mol . Este compuesto se caracteriza por la presencia de un núcleo de picolinimidamida sustituido con un grupo 2,4-difluorofenilo y se utiliza comúnmente en diversas aplicaciones de investigación e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 6-(2,4-difluorofenil)picolinimidamida normalmente implica la reacción de 2,4-difluoroanilina con derivados de ácido picolínico en condiciones específicas. La reacción se suele llevar a cabo en presencia de un catalizador y un disolvente adecuados, seguido de pasos de purificación para obtener el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la filtración y el secado para obtener el producto final en su forma de sal de clorhidrato .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 6-(2,4-difluorofenil)picolinimidamida puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y diversos catalizadores para facilitar las reacciones. Las condiciones para estas reacciones pueden variar en función del resultado deseado y de la reacción específica que se esté llevando a cabo .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden dar lugar a compuestos con diferentes sustituyentes .
Aplicaciones Científicas De Investigación
El clorhidrato de 6-(2,4-difluorofenil)picolinimidamida tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: Se emplea en estudios biológicos para investigar sus efectos en diferentes sistemas biológicos.
Medicina: Se explora por sus potenciales propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 6-(2,4-difluorofenil)picolinimidamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las dianas moleculares y las vías exactas implicadas pueden variar en función de la aplicación específica y el contexto .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al clorhidrato de 6-(2,4-difluorofenil)picolinimidamida incluyen otros derivados de la picolinimidamida y compuestos con características estructurales similares, como:
- 6-(2,4-diclorofenil)picolinimidamida
- 6-(2,4-dimetilfenil)picolinimidamida
- 6-(2,4-difluorofenil)picolinamida
Singularidad
La singularidad del clorhidrato de 6-(2,4-difluorofenil)picolinimidamida radica en su patrón de sustitución específico y en la presencia del grupo 2,4-difluorofenilo, que le confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
1179361-86-4 |
|---|---|
Fórmula molecular |
C12H10ClF2N3 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
6-(2,4-difluorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H9F2N3.ClH/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(17-10)12(15)16;/h1-6H,(H3,15,16);1H |
Clave InChI |
VVTKNDHABARXHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=N)N)C2=C(C=C(C=C2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


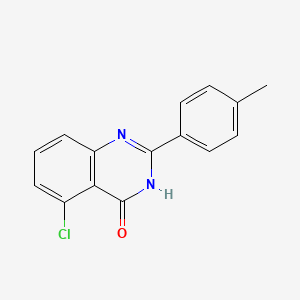

![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)

![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)
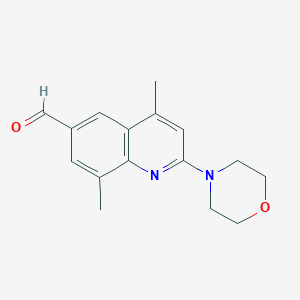

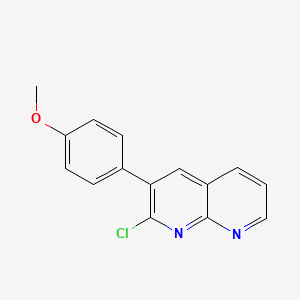

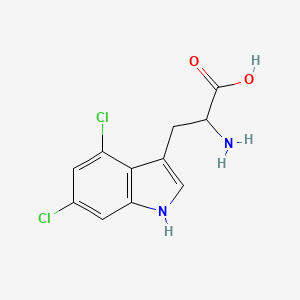
![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
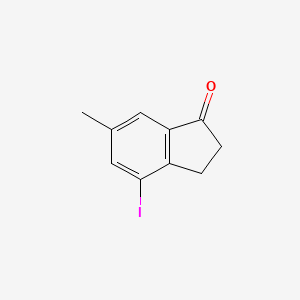

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
